2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide
Description
2-(6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide is a synthetic heterocyclic compound featuring a benzothiadiazine core fused with a sulfonamide group (1,1-dioxido) and substituted with a 2-fluorophenyl moiety at position 4, a chlorine atom at position 6, and an N-isopentylacetamide side chain. This structure places it within a broader class of cyclic sulfonamides, which are of significant interest in medicinal chemistry due to their enzymatic inhibitory properties, particularly against α-glucosidase and α-amylase—key targets for managing type 2 diabetes . The compound’s synthesis likely follows pathways analogous to related derivatives, involving condensation reactions and sulfonamide formation, as described for structurally similar molecules in the literature .
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-13(2)9-10-23-19(26)12-25-24-20(15-5-3-4-6-17(15)22)16-11-14(21)7-8-18(16)29(25,27)28/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBCEOQQRHUMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1N=C(C2=C(S1(=O)=O)C=CC(=C2)Cl)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and various biological activities, supported by data tables and relevant research findings.
Structural Characteristics
This compound features a thiadiazine core fused with a benzene ring and several functional groups including:
- Chloro substituent : Enhances electrophilic properties.
- Fluorophenyl moiety : May influence lipophilicity and biological interactions.
- Amide functionality : Potential for hydrolysis and interaction with biological targets.
Synthesis Pathways
The synthesis of this compound involves multiple steps, often starting from simpler thiadiazine derivatives. A typical synthetic route may include:
- Formation of the thiadiazine core through cyclization reactions.
- Introduction of the chloro and fluorophenyl groups via electrophilic aromatic substitution.
- Final amide formation through coupling reactions with isopentyl acetic acid derivatives.
Anticancer Activity
Research indicates that derivatives of thiadiazines exhibit significant anticancer properties. For instance:
- Compounds similar to the target molecule have shown efficacy against various human cancer cell lines such as HCT-116 , MCF-7 , and HeLa cells .
- The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine and fluorine enhances cytotoxicity against cancer cells.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Inhibitors derived from similar structures have shown superior efficacy against AChE compared to standard medications .
- Alkaline Phosphatase (ALP) : Significant inhibitory effects were noted, with potential implications for anti-proliferative activities .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 12.5 | |
| Compound B | Anticancer (MCF-7) | 15.0 | |
| Compound C | ALP Inhibition | 8.0 |
Case Studies
Several studies have highlighted the biological activity of thiadiazine derivatives:
- Antiviral Activity : Some compounds have demonstrated antiviral effects against HIV strains in vitro, indicating a broader spectrum of biological activity .
- Antibacterial Activity : Similar compounds have shown effectiveness against various pathogenic bacteria, suggesting potential applications in antimicrobial therapy .
Comparison with Similar Compounds
Key Observations :
- Acetamide Flexibility : The N-isopentyl group introduces a branched alkyl chain, which may alter solubility and membrane permeability compared to aryl groups (e.g., 2-bromophenyl in Rashid et al.’s compound) .
Enzymatic Inhibition Mechanisms
- α-Glucosidase/α-Amylase Activity: Analogs like 12i (N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide) exhibit dual inhibition modes: competitive (α-glucosidase) and non-competitive (α-amylase) . Molecular docking suggests that the 4-hydroxy group forms hydrogen bonds with catalytic residues (e.g., Asp215 in α-glucosidase), while the sulfonamide moiety stabilizes hydrophobic interactions .
Computational and Pharmacokinetic Insights
- Molecular Dynamics (MD) Simulations : For analogs like 12i, RMSD values of <2 Å over 200 ns simulations indicate stable ligand-enzyme complexes, with RMSF <1.5 Å for active-site residues . The target compound’s stability may vary due to its unique substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
